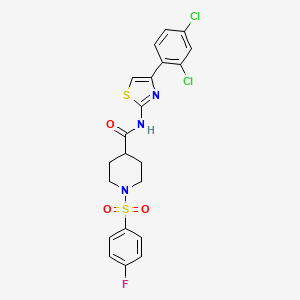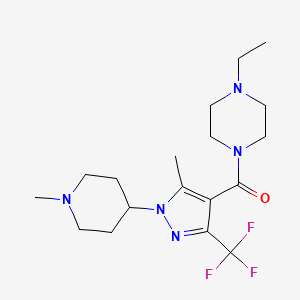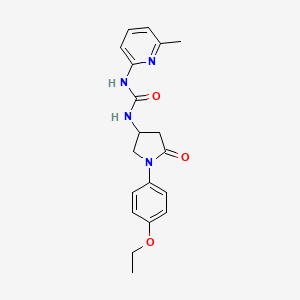![molecular formula C14H10F2N4O B2886413 2-(2,4-difluorophenyl)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)acetamide CAS No. 2034621-36-6](/img/structure/B2886413.png)
2-(2,4-difluorophenyl)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-Difluorophenyl)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)acetamide is a chemical compound characterized by its unique structure, which includes a difluorophenyl group and a pyrazolo[1,5-a]pyrimidin moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,4-Difluorophenyl)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)acetamide typically involves multiple steps, starting with the preparation of the difluorophenyl group and the pyrazolo[1,5-a]pyrimidin core. The reaction conditions often require the use of strong bases or acids, and the process may involve heating or cooling to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up to ensure high purity and yield. Advanced techniques such as continuous flow chemistry and automated synthesis platforms are employed to streamline the process and minimize human error. Quality control measures are strictly adhered to, ensuring that the final product meets the required standards.
Análisis De Reacciones Químicas
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of fluorine atoms in the difluorophenyl group can influence the reactivity and selectivity of these reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or triethylamine (Et₃N).
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: In the field of chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: In biological research, 2-(2,4-Difluorophenyl)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)acetamide is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or therapeutic agents.
Medicine: The compound has shown promise in medicinal chemistry, where it is evaluated for its pharmacological properties. It may be used in the treatment of various diseases, including cancer and inflammatory disorders.
Industry: In the industrial sector, this compound is utilized in the production of advanced materials and chemicals. Its unique properties make it suitable for applications in electronics, coatings, and other high-tech industries.
Mecanismo De Acción
The mechanism by which 2-(2,4-Difluorophenyl)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)acetamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
2-(2,4-Difluorophenyl)pyridine
2-(2,4-Difluorophenyl)acetamide
N-(Pyrazolo[1,5-a]pyrimidin-6-yl)acetamide
Uniqueness: 2-(2,4-Difluorophenyl)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)acetamide stands out due to its combination of the difluorophenyl group and the pyrazolo[1,5-a]pyrimidin core. This unique structure imparts distinct chemical and biological properties that differentiate it from similar compounds.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propiedades
IUPAC Name |
2-(2,4-difluorophenyl)-N-pyrazolo[1,5-a]pyrimidin-6-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2N4O/c15-10-2-1-9(12(16)6-10)5-14(21)19-11-7-17-13-3-4-18-20(13)8-11/h1-4,6-8H,5H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCUXXXXCIZMZDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)CC(=O)NC2=CN3C(=CC=N3)N=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N'-[(3-methoxyphenyl)methyl]ethanediamide](/img/structure/B2886334.png)


![4-[[9H-Fluoren-9-ylmethoxycarbonyl-[(3R,4R)-4-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]methyl]-1-methylpyrazole-3-carboxylic acid](/img/structure/B2886338.png)



![(2-ethylbenzo[d]thiazol-6-yl)(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone](/img/structure/B2886343.png)
![2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-chlorophenyl)acetamide](/img/structure/B2886347.png)
![3'-((1H-indol-3-yl)methyl)-5'-(4-methoxyphenyl)-3',3a'-dihydro-2'H-spiro[indoline-3,1'-pyrrolo[3,4-c]pyrrole]-2,4',6'(5'H,6a'H)-trione](/img/structure/B2886348.png)


